tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Description
tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1250884-66-2) is a bicyclic amine derivative featuring a 3-azabicyclo[3.2.0]heptane core. The molecule is distinguished by a tert-butoxycarbonyl (Boc) protective group at the 3-position and an amino group at the 6-position. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol . This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules and radiopharmaceuticals . Its rigid bicyclic structure enhances stereochemical stability, making it valuable for drug design .
Properties
IUPAC Name |
tert-butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-9(12)8(7)6-13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZSRECJUBGQCE-WGTSGOJVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC([C@H]2C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from L-Serine
A stereoselective route begins with L-serine, which is converted to a bicyclic hemiaminal intermediate via Wittig olefination and Michael addition. Transannular alkylation using SmI₂-mediated reduction forms the [3.2.0] ring system. Final Boc protection with Boc₂O in THF achieves enantiomeric excess (ee) >99%.
Critical steps :
Epoxide Ring-Opening
Epoxides derived from terpene precursors undergo ring-opening with ammonia, followed by cyclization. For example, epoxidized limonene treated with NH₃ in MeOH at 60°C forms the azabicycloheptane amine, which is Boc-protected in 68% yield.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and minimal purification. A continuous flow system developed by Mykhailiuk et al. combines photocyclization and Boc protection in a single reactor:
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | UV reactor, 254 nm, 0.5 L/min | 88% |
| Boc Protection | Boc₂O (1.2 eq), DMAP, 25°C, 30 min | 91% |
| Crystallization | Heptane/EtOAc (3:1), −20°C | 95% |
Key metrics :
Stereochemical Control and Resolution
The (1S,5R) configuration is critical for biological activity. Methods to enforce stereochemistry include:
Chiral Auxiliaries
Use of (R)-BINOL-derived phosphoric acids in asymmetric catalysis achieves dr up to 15:1. For example, cyclization of aminodiene precursors with (R)-TRIP (10 mol%) in toluene affords the desired diastereomer in 82% yield.
Kinetic Resolution
Lipase-mediated hydrolysis of racemic esters (e.g., CAL-B in phosphate buffer, pH 7) resolves enantiomers with ee >98%. The unreacted (1S,5R)-ester is isolated and deprotected.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Photochemical [2+2] | 75–88 | Moderate | High | 1200 |
| [3+2] Cycloaddition | 65–78 | High | Medium | 1800 |
| L-Serine route | 43–50 | Excellent | Low | 3500 |
| Continuous flow | 85–91 | Moderate | Very High | 900 |
Trade-offs :
-
Photochemical methods offer scalability but require UV equipment.
-
Chiral pool routes ensure high ee but are cost-prohibitive for large batches.
Challenges and Optimization
Byproduct Formation
Over-reduction during SmI₂ steps generates des-amino impurities (up to 12%). Switching to Zn(BH₄)₂ in MeOH reduces byproducts to <2%.
Purification
The polar nature of the compound complicates crystallization. Reverse-phase chromatography (C18, MeCN/H₂O + 0.1% TFA) achieves >99% purity but increases production time. Alternative approaches use CO₂-expanded ethanol for antisolvent crystallization, reducing solvent use by 40%.
Green Chemistry Initiatives
Recent advances focus on sustainability:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the bicyclic structure or the functional groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Design
The compound is often utilized as a building block in the synthesis of various pharmaceuticals due to its unique bicyclic structure, which can enhance biological activity. Its structural features allow for modifications that can lead to compounds with improved efficacy and selectivity for specific biological targets.
1.2 Neurological Applications
Research indicates that derivatives of this compound may exhibit activity in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases and psychiatric disorders. The bicyclic amine structure is known to interact with receptors in the central nervous system, making it a candidate for further development as a neuroprotective agent.
Synthesis of Bioactive Molecules
2.1 Synthetic Routes
tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate serves as a precursor in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse libraries of compounds for biological testing.
Table 1: Synthetic Transformations Involving this compound
| Transformation Type | Reaction Conditions | Products |
|---|---|---|
| Alkylation | Base-catalyzed | Alkyl derivatives |
| Acylation | Acidic conditions | Acyl derivatives |
| Reduction | Reducing agents | Amines and alcohols |
Potential Therapeutic Uses
3.1 Anticancer Activity
Emerging studies suggest that compounds derived from this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study: Anticancer Activity
In a recent study, researchers synthesized several analogs based on this compound and evaluated their cytotoxicity against various cancer cell lines. The most promising analog showed significant inhibition of cell proliferation at low micromolar concentrations, suggesting potential for development as an anticancer therapeutic.
Mechanism of Action
The mechanism of action of tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure provides a rigid framework that can interact with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between the target compound and analogous bicyclic amines:
Structural and Conformational Differences
- Ring Size and Substituents : The target compound’s bicyclo[3.2.0]heptane system provides a balance of rigidity and flexibility, while analogs like bicyclo[3.1.0]hexane (CAS: 273206-92-1) exhibit smaller ring systems with increased strain . Oxygen-containing analogs (e.g., CAS: 951766-54-4) introduce polarity, affecting solubility and intermolecular interactions .
- Functional Groups: The amino group in the target compound enables nucleophilic reactivity, whereas keto derivatives (e.g., CAS: N/A) serve as precursors for reductive amination .
Physicochemical and Stability Data
Key Research Findings
- Conformational Analysis : X-ray crystallography of related spiro compounds (e.g., ) reveals that substituents like hydroxyl or keto groups induce semi-boat conformations, impacting binding to biological targets .
- Stability : The Boc group in the target compound enhances shelf-life compared to unprotected amines, which are prone to oxidation .
- Market Availability : Supplied by ECHEMI and PharmaBlock Sciences at industrial scale (≥25 kg batches), reflecting its demand in API synthesis .
Biological Activity
tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1308650-53-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors involved in disease processes.
- Antibacterial Activity : Studies have shown that derivatives of bicyclic compounds exhibit significant antibacterial properties by inhibiting the action of penicillin-binding proteins (PBPs) and other bacterial enzymes .
- Neuroactive Properties : The compound's structural similarity to neurotransmitters suggests potential neuroactive effects, possibly modulating neurotransmitter systems in the central nervous system .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial properties of this compound against multi-drug resistant strains of Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics, suggesting its potential as a novel therapeutic agent .
- Neuropharmacological Study : Another investigation focused on the neuroactive properties of the compound, revealing its potential to enhance GABAergic transmission in vitro, which may contribute to anxiolytic effects observed in animal models .
Q & A
Q. Optimization Strategies :
- Vary catalyst loading (e.g., 5–10 mol%) and reaction time (5–30 min) to improve yield .
- Monitor reaction progress via TLC or LC-MS to minimize by-products.
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., tert-butyl at δ 1.4 ppm, carboxylate carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (198.26 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) .
- Chiral Chromatography : Distinguishes enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
Advanced: How does the (1S,5R) stereochemistry influence biological activity or reactivity in downstream applications?
Answer:
The bicyclo[3.2.0] framework and stereochemistry are critical for:
- Enzyme Binding : The (1S,5R) configuration enhances fit into hydrophobic pockets of targets like DNA gyrase, as seen in inhibitors containing similar bicyclic amines .
- Metabolic Stability : Rigid bicyclic structures reduce off-target interactions and improve pharmacokinetic profiles .
- Synthetic Derivatization : The amino group at position 6 facilitates functionalization (e.g., amidation, Schiff base formation) without racemization .
Q. Experimental Validation :
- Compare IC₅₀ values of enantiomers in enzyme assays .
- Use X-ray crystallography to resolve binding modes .
Advanced: How can researchers resolve contradictions in reported synthetic yields or by-product profiles across different methods?
Answer:
- Method Comparison : Contrast palladium-catalyzed coupling (70–85% yield, ) with Boc-deprotection routes (60–75% yield, ).
- By-Product Analysis : Use LC-MS to identify impurities (e.g., des-Boc derivatives or dimerization products).
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity) to isolate optimal conditions.
- Scale-Up Challenges : Pilot reactions at 1–10 mmol scale to assess reproducibility .
Basic: What are the primary applications of this compound in pharmaceutical research?
Answer:
- Radioligand Precursors : Used in positron-emission tomography (PET) tracer synthesis via ¹¹C-labeling at the carboxylate group .
- Enzyme Inhibitors : Core structure in DNA gyrase and kinase inhibitors due to its constrained geometry .
- Peptidomimetics : Serves as a proline analog in peptide backbone modifications to enhance stability .
Advanced: What strategies preserve enantiomeric purity during large-scale synthesis?
Answer:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1S,5R)-configured precursors) .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) with palladium to maintain stereochemical integrity .
- In-Process Controls : Monitor optical rotation or chiral HPLC at critical stages .
Basic: What safety precautions are essential when handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
